![molecular formula C21H21NO2S2 B2457385 4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide CAS No. 2415502-59-7](/img/structure/B2457385.png)
4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that it inhibits. Inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of tubulin can lead to disruption of cell division. These effects can have significant implications in various scientific research fields, such as medicine and pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide in lab experiments include its specificity and effectiveness in targeting specific cellular processes. However, its limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide include further studies on its potential applications in medicine, pharmacology, and biochemistry. Specifically, research could focus on its potential as an anti-cancer agent, drug delivery system, and tool for protein modification and labeling. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide involves the reaction between 4-thiophen-3-ylbenzoic acid and 4-thiophen-3-yloxan-4-ylmethyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide has shown potential applications in various scientific research fields such as medicine, pharmacology, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In pharmacology, it has been studied for its potential use as a drug delivery system, as it can effectively target specific cells and tissues. In biochemistry, it has been studied for its potential use as a tool for protein modification and labeling.
Eigenschaften
IUPAC Name |
4-thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-20(17-3-1-16(2-4-17)18-5-11-25-13-18)22-15-21(7-9-24-10-8-21)19-6-12-26-14-19/h1-6,11-14H,7-10,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMVTDDYDLBFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.